2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C14H12ClN3S and its molecular weight is 289.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Imidazo[1,5-a]pyrazolo[5,1-c]pyrazines : A study by Tsizorik et al. (2018) describes the reaction of 4-Chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate to form ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. These compounds are further processed to yield corresponding acids, alcohols, and aldehydes, indicating versatile chemical reactivity and potential for further modification (Tsizorik et al., 2018).
Applications in Cancer Research
- Synthesis and Evaluation Against Lung Cancer Cells : Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their efficacy against A549 lung cancer cells. The study found that compounds with a 4-chlorophenyl group at the pyrazole moiety, such as 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, exhibited significant inhibitory effects. This suggests the potential of these compounds in developing anticancer therapies (Zhang et al., 2008).
Antimicrobial Activity
- Antimicrobial and Anticancer Agents : Hafez et al. (2016) researched novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds demonstrated significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin, highlighting their potential in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Studies
- Crystal and Molecular Structure Analysis : Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and analyzed its crystal and molecular structure. The study provides insights into the molecular interactions and structural stability of such compounds, which can be crucial for their application in various fields of chemistry and biology (Achutha et al., 2017).
Future Directions
The study of pyrazolo[1,5-a]pyrazines is an active area of research, with potential applications in medicinal chemistry and materials science . The introduction of different substituents, such as the chlorophenyl and ethylthio groups in “2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine”, could open up new avenues of research and potential applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-2-19-14-13-9-12(17-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBXULOXVIRGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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